molecular formula C12H15FN2O2 B1438341 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid CAS No. 1096829-46-7

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Cat. No.: B1438341
CAS No.: 1096829-46-7
M. Wt: 238.26 g/mol
InChI Key: KBFDOPUFARGNDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g/mol. This compound is characterized by the presence of a fluorine atom at the 5th position of the benzene ring, a piperazine ring substituted with a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzene ring.

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors that regulate gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive changes in cellular functions, which are important considerations for its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and function, as different cellular compartments provide distinct environments that can modulate the compound’s effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-fluorobenzoic acid as the starting material.

  • Substitution Reaction: The fluorine atom on the benzene ring is substituted with a piperazine ring. This is achieved by reacting 5-fluorobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of 5-hydroxy-2-(4-methyl-1-piperazinyl)benzoic acid.

  • Substitution: The piperazine ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the piperazine ring, depending on the desired functional group.

Major Products Formed:

  • Amides and Esters: Oxidation of the carboxylic acid group can yield amides and esters.

  • Hydroxy Derivatives: Reduction of the fluorine atom can produce hydroxy derivatives.

  • Substituted Piperazines: Substitution reactions can lead to a variety of substituted piperazines.

Scientific Research Applications

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid is similar to other fluorinated benzoic acids and piperazine derivatives. its unique combination of fluorine and piperazine groups sets it apart from other compounds. Some similar compounds include:

  • 5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline: This compound has a methoxy group instead of a carboxylic acid group.

  • 5-Fluoro-2-(4-methyl-1-piperazinyl)pyrimidine: This compound has a pyrimidine ring instead of a benzene ring.

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Properties

IUPAC Name

5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFDOPUFARGNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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